ZT38Hvd6PN
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Overview
Description
ZT38Hvd6PN, also known as (S)-5-((benzhydrylsulfinyl)methyl)thiazole, is a novel chemical compound that has garnered significant attention in the field of neuropharmacology. It is a derivative of modafinil, a well-known cognitive enhancer and wakefulness-promoting agent. The compound is particularly notable for its role as a dopamine transporter inhibitor, which has implications for cognitive enhancement and the treatment of various neuropsychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZT38Hvd6PN involves a multi-step process. The initial step includes the reaction of [diphenylmethyl)sulfanyl]methanimideamide hydrobromide under alkaline conditions with 5-(chloromethyl)thiazole hydrochloride to yield 5-((benzhydrylthio)methyl)thiazole. This intermediate is then oxidized using 30% hydrogen peroxide under acidic conditions to produce the final product, (S)-5-((benzhydrylsulfinyl)methyl)thiazole .
Industrial Production Methods
For industrial-scale production, the Kagan protocol for asymmetric sulfide to sulfoxide oxidation is applied. This involves a four-step synthetic process that has been optimized for large-scale synthesis. Modifications to the original lab method include workup optimization, chromatographic purification, and elution modification to improve the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
ZT38Hvd6PN undergoes several types of chemical reactions, including:
Oxidation: The conversion of sulfide to sulfoxide using hydrogen peroxide.
Substitution: The initial reaction involving the substitution of a chloromethyl group with a benzhydrylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (30%) under acidic conditions.
Substitution: Alkaline conditions using [diphenylmethyl)sulfanyl]methanimideamide hydrobromide and 5-(chloromethyl)thiazole hydrochloride.
Major Products
The major product formed from these reactions is (S)-5-((benzhydrylsulfinyl)methyl)thiazole, which is the final compound this compound .
Scientific Research Applications
ZT38Hvd6PN has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying dopamine transporter inhibitors.
Biology: Investigated for its effects on dopamine levels in the brain and its potential to enhance cognitive functions.
Medicine: Explored as a potential treatment for cognitive impairments associated with neuropsychiatric disorders such as attention deficit hyperactivity disorder and narcolepsy.
Industry: Utilized in the development of new cognitive enhancers and wakefulness-promoting agents
Mechanism of Action
ZT38Hvd6PN works by binding to the dopamine transporter, blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in the availability of dopamine in the synaptic cleft, enhancing neural signaling involved in cognitive processes. The compound’s unique structure, which includes a thiazole group, distinguishes it chemically and pharmacologically from its parent compound, modafinil .
Comparison with Similar Compounds
Similar Compounds
Modafinil: A well-known cognitive enhancer and wakefulness-promoting agent.
R-modafinil: An enantiomer of modafinil with similar cognitive-enhancing properties.
Uniqueness
ZT38Hvd6PN stands out due to its superior ability to cross the blood-brain barrier and its faster metabolism compared to R-modafinil. These properties make it a potentially more targeted and safer option for cognitive enhancement .
Properties
CAS No. |
2378384-49-5 |
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Molecular Formula |
C17H15NOS2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-[[(S)-benzhydrylsulfinyl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C17H15NOS2/c19-21(12-16-11-18-13-20-16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-11,13,17H,12H2/t21-/m0/s1 |
InChI Key |
VBBBWHDWYLUSEL-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@@](=O)CC3=CN=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC3=CN=CS3 |
Origin of Product |
United States |
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